2-(1-adamantyl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers targeting T-type calcium channels (Cav3.2) or 11β-HSD1 for metabolic disorders require the correct acetamide handle for SAR-driven derivatization-amine-based analogs like amantadine cannot substitute. • Enables LiAlH₄ reduction to 1-C-ethylaminoadamantane (up to 90.6% yield) for antiviral candidate synthesis. • Validated HPLC reference standard on Newcrom R1 column for analytical method development. • Purity: ≥98% (NLT 98%). Storage: Room temperature. Global shipping available.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 19026-73-4
Cat. No. B181779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-adamantyl)acetamide
CAS19026-73-4
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(=O)N
InChIInChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14)
InChIKeyBWHDTKLVHSIHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantyl)acetamide: Technical Procurement Baseline


2-(1-Adamantyl)acetamide (CAS 19026-73-4; molecular formula C12H19NO; molecular weight 193.29 g/mol) is a primary amide derivative of adamantane featuring a methylene spacer between the adamantyl cage and the carboxamide moiety [1]. Unlike its more clinically developed analogs, this compound functions predominantly as a versatile synthetic intermediate and building block rather than as a final pharmacologically active agent [2]. Its structural distinction—specifically the 1-adamantyl-acetamide connectivity—positions it as a critical precursor for generating diverse adamantane-containing derivatives in medicinal chemistry and materials research .

2-(1-Adamantyl)acetamide: Non-Interchangeable with Amantadine


The adamantane scaffold is not a monolithic pharmacophore; subtle positional and functional group variations produce fundamentally divergent chemical behaviors, synthetic utility, and biological target profiles. 2-(1-Adamantyl)acetamide contains a methylene-bridged primary amide, whereas clinically used adamantane derivatives such as amantadine (1-adamantanamine) and memantine (3,5-dimethyl-1-adamantanamine) are primary amines that act as M2 ion channel blockers or NMDA receptor antagonists [1][2]. The conversion of the amine to an acetamide eliminates the basic nitrogen center and replaces it with a neutral amide, dramatically altering solubility, hydrogen-bonding capacity, and reactivity in downstream derivatization [1]. Consequently, substituting a closely related analog for this compound in synthetic workflows—such as those targeting T-type calcium channel inhibitors or 11β-HSD1 modulators—will fail to produce the intended product or will require complete re-optimization of reaction conditions [3][4].

Quantitative Evidence for 2-(1-Adamantyl)acetamide


Physicochemical Profile vs. Amantadine and N-Isomer

2-(1-Adamantyl)acetamide (CAS 19026-73-4) is a constitutional isomer of N-(1-adamantyl)acetamide (CAS 880-52-4). The former possesses a methylene spacer between the adamantyl cage and the amide carbonyl, while the latter attaches the amide nitrogen directly to the cage [1]. This seemingly minor structural difference produces a measurable shift in predicted lipophilicity: 2-(1-adamantyl)acetamide has a reported LogP of 2.21, whereas N-(1-adamantyl)acetamide exhibits a higher predicted cLogP of approximately 2.48-2.50 [1][2]. Compared to the free amine amantadine (predicted LogP ~2.2-2.4 for the base form but with a basic pKa ~10.7 that confers pH-dependent ionization), the neutral amide 2-(1-adamantyl)acetamide remains un-ionized across the physiological pH range, eliminating pH-dependent solubility and permeability variation that complicates formulation and assay reproducibility with amantadine [3]. This neutral, non-ionizable character and the 1-adamantyl-acetamide connectivity define its distinct utility as a building block for derivatization.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Exclusive Precursor to 1-C-Ethylaminoadamantane

2-(1-Adamantyl)acetamide serves as a critical and non-substitutable starting material for generating 1-C-ethylaminoadamantane derivatives. In a documented synthetic protocol, 2-(1-adamantyl)acetamide was reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) over an 8-hour reaction period to yield 1-C-ethylaminoadamantane [1]. Amantadine (1-adamantanamine) and N-(1-adamantyl)acetamide cannot be used in this reaction to produce the same C-ethylamino product because they lack the requisite methylene-extended carbon framework adjacent to the adamantyl cage [2]. The reaction yield for this transformation using 2-(1-adamantyl)acetamide has been reported at up to 90.6% under optimized conditions .

Organic Synthesis Antiviral Agents Pharmaceutical Intermediates

Pharmacopeial Reference Standard Status of N-Isomer

The N-linked isomer N-(1-adamantyl)acetamide (CAS 880-52-4) is officially designated as Amantadine Related Compound B in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs, where it serves as a certified reference material (CRM) for impurity profiling and quality control of amantadine drug substance . 2-(1-Adamantyl)acetamide (CAS 19026-73-4), by contrast, is not an official USP/EP impurity standard but is separated and analyzed via validated reverse-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases, with reported column suitability for preparative impurity isolation and pharmacokinetic applications [1]. This analytical distinction means that for laboratories requiring an official, compendial-grade reference standard, the N-isomer is the mandated material; however, for research groups needing the 2-(1-adamantyl)acetamide scaffold as a synthetic intermediate or for non-compendial analytical method development, CAS 19026-73-4 represents a distinct procurement entity with different intended use.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Versatile Scaffold for Bioactive Derivatives

2-(1-Adamantyl)acetamide is not itself a final therapeutic agent but functions as a versatile scaffold for generating diverse pharmacologically active derivatives across multiple target classes. Documented derivative series include: (1) N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives developed as selective T-type calcium channel (Cav3.2) inhibitors with in vivo antihypertensive activity in rats [1]; (2) adamantyl-acetamide derivatives patented as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, with lead compounds demonstrating IC50 values in the 100-280 nM range and high selectivity over 11β-HSD2 and 17β-HSD1 [2]; (3) 1,2,3-triazole-adamantylacetamide hybrids designed as potent Mycobacterium tuberculosis inhibitors [3]; and (4) 2-adamantyl-acetamide derivatives claimed as P2X7 receptor antagonists for inflammatory and immune indications [4]. In contrast, amantadine and memantine are end-stage drugs with defined, narrow target profiles (M2 ion channel and NMDA receptor, respectively) and are not amenable to the same breadth of derivatization due to the absence of the acetamide functional handle [5].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

2-(1-Adamantyl)acetamide: Validated Research and Industrial Applications


1-C-Ethylaminoadamantane Synthesis for Antiviral Research

Research groups pursuing adamantane-based antiviral agents that require a C-ethylamino extension off the adamantyl cage should procure 2-(1-adamantyl)acetamide as the requisite precursor. Reduction with LiAlH4 in THF/benzene over 8 hours yields 1-C-ethylaminoadamantane in high yield (up to 90.6% under optimized conditions) [1]. Amantadine, rimantadine, and N-(1-adamantyl)acetamide are structurally incapable of undergoing this transformation to produce the same C-ethylamino product. This scenario is supported by synthetic protocol documentation and is directly relevant to laboratories exploring novel aminoadamantane antiviral candidates [2].

Cav3.2 and 11β-HSD1 Inhibitor Derivatization

Drug discovery teams targeting T-type calcium channels (Cav3.2) for hypertension or 11β-hydroxysteroid dehydrogenase type 1 for metabolic disorders can utilize 2-(1-adamantyl)acetamide as a foundational building block. Published structure-activity relationship (SAR) studies demonstrate that N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives achieve selective Cav3.2 inhibition with in vivo efficacy [1], while related adamantyl-acetamide compounds exhibit potent 11β-HSD1 inhibition with IC50 values of 114-280 nM and no cross-reactivity with 11β-HSD2 or 17β-HSD1 [2]. In contrast, amantadine and memantine are not suitable starting materials for these target classes due to the absence of the acetamide functional handle required for the reported SAR. This scenario is validated by peer-reviewed medicinal chemistry publications.

HPLC Method Development and Preparative Chromatography

Analytical laboratories developing HPLC or UPLC methods for adamantane-containing matrices can employ 2-(1-adamantyl)acetamide as a reference compound for method qualification. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (substitute formic acid for MS compatibility) has been established for this compound, with scalability for preparative impurity isolation and potential pharmacokinetic applications [1]. This scenario is relevant for laboratories requiring a characterized adamantyl-acetamide standard that is analytically distinct from the USP/EP compendial impurity standards (e.g., Amantadine Related Compound B).

Anti-Tubercular Triazole Hybrid Development

Research programs focused on novel antimycobacterial agents, particularly against Mycobacterium tuberculosis, can leverage 2-(1-adamantyl)acetamide as a scaffold for generating 1,2,3-triazole-adamantylacetamide hybrids. Published studies demonstrate that these hybrid molecules exhibit potent anti-M. tuberculosis activity [1]. Additionally, 1-adamantylacetamides have been synthesized and evaluated for potential antimicrobial activity [2]. Amantadine and other amine-based adamantane drugs lack the acetamide moiety required for this specific class of triazole conjugation chemistry. This scenario is supported by peer-reviewed antimicrobial research publications.

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